1-(2-Chloroethoxy)butane
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(2-Chloroethoxy)butane often involves multi-step reactions, starting from basic alkene or alkyne substrates. For example, the synthesis of 1-cyano-2-(trichloroethyl)cyclopropanes from allylcobaloximes through a series of homolytic displacements highlights the complexity and specificity required in synthesizing halogenated organics (Bury, Corker, & Johnson, 1982). Although not directly related to this compound, this synthesis pathway indicates the intricate steps often required in producing functionalized butane derivatives.
Molecular Structure Analysis
The molecular structure of such compounds is crucial in determining their reactivity and properties. For instance, the stereochemical arrangement and the electronic environment created by the chloroethoxy group can significantly affect the molecule's behavior in chemical reactions. Techniques such as X-ray diffraction and NMR spectroscopy are commonly employed to elucidate these structures, providing detailed insights into the molecular geometry and electronic distribution (Rimaz et al., 2013).
Scientific Research Applications
Vapor-Liquid Equilibrium for Carbon Dioxide and 1-Butoxy Butane System : One study proposed 1-butoxy butane as a novel absorbent for carbon dioxide capturing from process gas streams. The research involved studying the vapor-liquid equilibrium for this system, providing insights into its feasibility for further research and development (Guo, Wu, Zheng, & Deng, 2010).
Reaction with 2-Chloroethanol and Acrolein : Another study investigated the reaction of 2-chloroethanol with acrolein, leading to the synthesis of various compounds such as Acrolein bis-2-chloroethyl acetal and 1,3-bis-2-chloroethoxy-1-(vinyloxy)propane. This research contributes to understanding the chemical properties and potential applications of these compounds (Shostakovskii, Minakova, & Sidel'kovskaya, 1964).
Bioaugmentation of Butane-Utilizing Microorganisms : A study on the bioaugmentation of butane-utilizing microorganisms for in situ cometabolic treatment of chlorinated aliphatic hydrocarbons (CAHs) highlights the potential for environmental remediation. It provides insights into the transformation of CAHs by microorganisms grown on butane, relevant to groundwater and soil pollution treatment (Semprini, Dolan, Mathias, Hopkins, & McCarty, 2007).
Synthesis and Preliminary Application of Chloromethoxy Butane : Research on the synthesis of chloromethoxy butane (CMB) from butanol, paraformaldehyde, and dry hydrogen chloride, and its application in crosslinking polystyrene microspheres, suggests potential uses in material science and engineering (Wang Xiao-jun, 2011).
Modeling of Nonoxidative Butane Dehydrogenation : A study using first-principles-based multiscale modelling of butane dehydrogenation over chromium oxide highlights its potential in catalysis and chemical synthesis. The research provides valuable insights for the industrial synthesis of chemicals like plastics and rubbers (Kopač, Lašič Jurković, Likozar, & Huš, 2020).
Safety and Hazards
properties
IUPAC Name |
1-(2-chloroethoxy)butane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO/c1-2-3-5-8-6-4-7/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMVRGXLTANFRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338007 | |
Record name | 1-(2-Chloroethoxy)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10503-96-5 | |
Record name | 1-(2-Chloroethoxy)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butoxyethyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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